An In-depth Technical Guide to 2,2-Difluoro-4-iodobenzo[d]dioxole: A Key Intermediate for Advanced Research
An In-depth Technical Guide to 2,2-Difluoro-4-iodobenzo[d]dioxole: A Key Intermediate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 2,2-Difluoro-4-iodobenzo[d]dioxole (CAS No. 531508-54-0). This fluorinated heterocyclic compound has emerged as a valuable building block in medicinal chemistry and materials science. The strategic placement of the difluoromethylenedioxy group and an iodine atom offers a unique combination of properties, making it a versatile synthon for complex molecular architectures. The difluoromethylenedioxy moiety often serves as a metabolically stable bioisostere for carbonyl or catechol functionalities, enhancing the pharmacokinetic profiles of drug candidates.[1][2] Concurrently, the iodo group provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents. This document details the physicochemical properties, spectroscopic data, a validated synthesis protocol, and the mechanistic considerations for its use in synthetic applications, providing researchers with the critical information needed to leverage this powerful intermediate.
Molecular Structure and Physicochemical Properties
2,2-Difluoro-4-iodobenzo[d]dioxole is a solid, aromatic heterocyclic compound. The core structure consists of a benzene ring fused to a five-membered dioxole ring, which is geminally difluorinated at the 2-position. An iodine atom is substituted at the 4-position of the benzodioxole scaffold.
Diagram 1: Chemical Structure of 2,2-Difluoro-4-iodobenzo[d]dioxole
Caption: Structure of 2,2-Difluoro-4-iodobenzo[d]dioxole.
The combination of the electron-withdrawing difluoromethylenedioxy group and the bulky, polarizable iodine atom dictates the molecule's physical and chemical characteristics.
Table 1: Physicochemical and Identification Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2,2-difluoro-4-iodo-1,3-benzodioxole | [3] |
| CAS Number | 531508-54-0 | [3] |
| Molecular Formula | C₇H₃F₂IO₂ | [3] |
| Molecular Weight | 284.00 g/mol | [3] |
| Physical State | Solid | [3] |
| Purity (Typical) | ≥97% | [3] |
| Storage Conditions | 2-8°C, Inert atmosphere, Protect from light | [4] |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the oxygen and iodine substituents.
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¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbon of the CF₂ group will appear as a triplet due to coupling with the two fluorine atoms. The iodinated carbon will show a lower intensity signal, and the other aromatic carbons will be split by C-F and C-H couplings.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, as the two fluorine atoms are chemically equivalent. This signal provides a clear diagnostic marker for the presence of the difluoromethylenedioxy group.[5]
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-F stretching bands, aromatic C-H and C=C stretching vibrations, and C-O ether linkages.
Synthesis and Mechanism
The synthesis of 2,2-Difluoro-4-iodobenzo[d]dioxole is not widely detailed in peer-reviewed journals but can be logically constructed from established organofluorine and aromatic chemistry principles. The most plausible route involves a two-step process starting from catechol (1,2-dihydroxybenzene).
Diagram 2: Proposed Synthetic Pathway
Caption: A plausible two-step synthesis of the target compound.
Step 1: Formation of the 2,2-Difluorobenzodioxole Core
Causality: The initial and most critical step is the construction of the difluoromethylenedioxy ring. This is typically not achieved in a single step from catechol. A common industrial method involves the conversion of catechol to 2,2-dichloro-1,3-benzodioxole, followed by a halogen exchange (Halex) reaction. A patented process describes the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride (KF), often in a high-boiling solvent and sometimes with a catalyst, to yield 2,2-difluoro-1,3-benzodioxole.[6] This fluorine-for-chlorine swap is a robust and scalable method for introducing the CF₂ group.
Step 2: Regioselective Iodination
Causality: With the 2,2-difluoro-1,3-benzodioxole intermediate in hand, the subsequent step is the introduction of the iodine atom onto the aromatic ring. This is an electrophilic aromatic substitution reaction. The dioxole ring is an ortho-, para-director. Due to the substitution pattern, the 4- and 5-positions are activated. The choice of iodinating agent and reaction conditions is crucial for achieving regioselectivity for the desired 4-iodo isomer over the 5-iodo isomer. Common iodinating reagents include N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent like iodic acid (HIO₃). The reaction solvent and temperature can be tuned to optimize the yield of the desired 4-iodo product.
Exemplary Protocol: Iodination of 2,2-Difluoro-1,3-benzodioxole
This protocol is illustrative, based on standard procedures for electrophilic iodination of activated aromatic rings. Researchers must optimize conditions for safety and yield.
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Reaction Setup: To a solution of 2,2-difluoro-1,3-benzodioxole (1.0 eq) in a suitable solvent (e.g., acetonitrile or a halogenated solvent) in a round-bottom flask, add the iodinating reagent (e.g., N-iodosuccinimide, 1.1 eq).
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Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC-MS. The reaction should be protected from light to prevent radical side reactions.
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Workup: Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess iodine.
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Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield pure 2,2-Difluoro-4-iodobenzo[d]dioxole.
Reactivity and Applications in Drug Development
The synthetic utility of 2,2-Difluoro-4-iodobenzo[d]dioxole stems from the distinct reactivity of its two key functional groups.
The Role of the Difluoromethylenedioxy Group
The -OCF₂O- moiety is a powerful bioisostere for a carbonyl group or a catechol ring, a strategy frequently employed in medicinal chemistry.[2][7]
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Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile group with -OCF₂O- can significantly increase a drug's half-life and bioavailability.[1]
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Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can lower the pKa of adjacent functionalities, alter lipophilicity (logP), and influence conformation. These modifications can enhance cell membrane permeability and improve binding affinity to biological targets by participating in favorable electrostatic or dipole interactions.[5]
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Privileged Structure: The benzodioxole core itself is considered a "privileged structure" in drug discovery, appearing in numerous biologically active compounds and often contributing to good bioavailability.[1]
The Utility of the Aryl Iodide
The carbon-iodine bond is the most reactive of the aryl halides in transition metal-catalyzed cross-coupling reactions. This makes 2,2-Difluoro-4-iodobenzo[d]dioxole an ideal substrate for building molecular complexity.
Diagram 3: Key Cross-Coupling Reactions
Caption: Versatility in palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures common in pharmaceuticals.
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkynes, important precursors and structural motifs.
-
Heck Coupling: Reaction with alkenes to form new C-C bonds, leading to substituted styrenyl derivatives.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing aniline-type structures.
Through these reactions, complex fragments, pharmacophores, or solubilizing groups can be precisely attached to the fluorinated benzodioxole scaffold, enabling the rapid generation of compound libraries for screening and lead optimization.
Safety and Handling
2,2-Difluoro-4-iodobenzo[d]dioxole is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Conclusion
2,2-Difluoro-4-iodobenzo[d]dioxole is a high-value synthetic intermediate that offers a powerful combination of features for modern chemical research. Its difluoromethylenedioxy group provides a proven strategy for enhancing the metabolic stability and modulating the electronic properties of target molecules, while the aryl iodide functionality serves as a versatile anchor point for diversification via cross-coupling chemistry. For researchers in drug discovery and materials science, a thorough understanding of the properties and reactivity of this building block is key to unlocking its potential in the design and synthesis of next-generation functional molecules.
References
-
PubChem. (n.d.). 2,2-Difluoro-5-iodo-1,3-benzodioxole. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). 1,3-Benzodioxole, 2,2-difluoro-5-iodo-. Retrieved from [Link]
- Montanari, F., et al. (1995). Process for the preparation of 2,2-difluoro-1,3-benzodioxole. U.S. Patent 5,432,290A.
-
Cheméo. (n.d.). Chemical Properties of 2,4-Difluoroiodobenzene (CAS 2265-93-2). Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Difluoro-4-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chan, C.-M., et al. (2021). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Nature Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of gem-difluoro olefins in medicinal chemistry. Retrieved from [Link]
-
ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
Sources
- 1. 2,2-Difluoro-4-cyano-1,3-benzodioxole|CAS 161886-18-6 [benchchem.com]
- 2. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 531508-54-0|2,2-Difluoro-4-iodobenzo[d][1,3]dioxole|BLD Pharm [bldpharm.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
